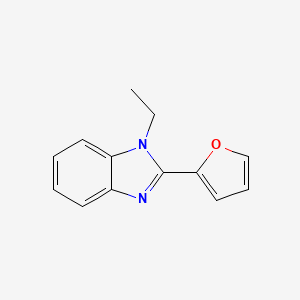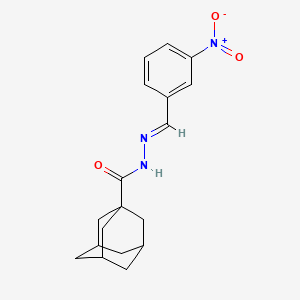
1-ethyl-2-(2-furyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-(2-furyl)-1H-benzimidazole is a synthetic compound that has been extensively studied for its potential uses in medicinal chemistry. Also known as EFNB, it is a benzimidazole derivative that has been shown to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-(2-furyl)-1H-benzimidazole is not fully understood. However, it has been proposed that EFNB exerts its biological activities by modulating the activity of enzymes and signaling pathways involved in cell growth and proliferation. EFNB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins that are associated with inflammation and cancer. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. EFNB has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has been found to inhibit the proliferation of cancer cells by modulating the activity of PKC. Additionally, EFNB has been shown to have anti-viral activity against herpes simplex virus type-1 and type-2.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-2-(2-furyl)-1H-benzimidazole has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yield using simple reaction conditions. EFNB has been shown to have a range of biological activities, making it a versatile tool for studying various cellular processes. However, there are also limitations to using EFNB in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
For research on EFNB include the development of more potent and selective derivatives for use in cancer therapy, the identification of its molecular targets, and the development of antiviral agents for the treatment of herpes simplex virus infections.
Synthesemethoden
The synthesis of 1-ethyl-2-(2-furyl)-1H-benzimidazole involves the condensation of 2-aminobenzimidazole with 2-furaldehyde in the presence of ethanol and a catalytic amount of sulfuric acid. The reaction proceeds through a Schiff base intermediate and is followed by reduction of the imine to the corresponding amine. The yield of the product can be optimized by varying the reaction conditions such as solvent, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-(2-furyl)-1H-benzimidazole has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. EFNB has been found to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. It has also been shown to have antiviral activity against herpes simplex virus type-1 and type-2.
Eigenschaften
IUPAC Name |
1-ethyl-2-(furan-2-yl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-15-11-7-4-3-6-10(11)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUMUHGCBNBEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5718937.png)
![N-[3-(methylthio)phenyl]-2-thiophenecarboxamide](/img/structure/B5718938.png)

![3-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}-1-(2-hydroxyethyl)pyridinium chloride](/img/structure/B5718953.png)
![4-{[(2-aminophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5718973.png)
![3-chloro-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5718977.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5718979.png)

![1-allyl-N-[4-(dimethylamino)benzyl]-1H-benzimidazol-2-amine](/img/structure/B5718991.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
